molecular formula C25H26N4O2 B11559976 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide

Cat. No.: B11559976
M. Wt: 414.5 g/mol
InChI Key: QQRACWBXLAFVOP-UHFFFAOYSA-N
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Description

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzotriazole ring, followed by the introduction of the ethylphenyl and methyl groups. The final step involves the attachment of the propan-2-yloxybenzamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and amide coupling reactions are commonly employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(PROPAN-2-YLOXY)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. The benzotriazole core can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to altered gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-METHOXYBENZAMIDE
  • N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-FLUOROBENZAMIDE
  • N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHYL-4-NITROBENZAMIDE

Uniqueness

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C25H26N4O2/c1-5-18-9-11-20(12-10-18)29-27-23-13-17(4)22(15-24(23)28-29)26-25(30)19-7-6-8-21(14-19)31-16(2)3/h6-16H,5H2,1-4H3,(H,26,30)

InChI Key

QQRACWBXLAFVOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)OC(C)C)C

Origin of Product

United States

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